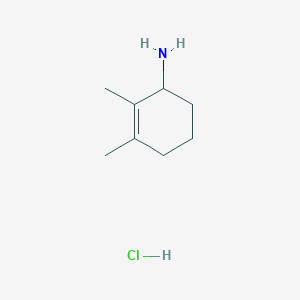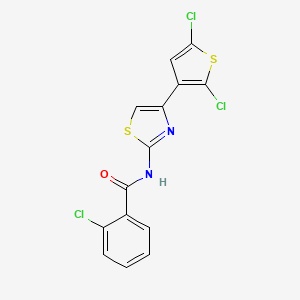![molecular formula C17H23NO4S B2417496 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1396768-70-9](/img/structure/B2417496.png)
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a unique organic compound characterized by its bicyclic structure, which includes both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves a multi-step synthesis. One common route starts with the cyclization of suitable precursors to form the bicyclic core, followed by functionalization of the ethanone group.
Industrial Production Methods
On an industrial scale, this compound might be synthesized using continuous flow chemistry, which allows for greater control over reaction conditions and improved yields. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: Using oxidizing agents to form derivatives with higher oxidation states.
Reduction: Reduction reactions, often involving hydrogenation, to produce reduced analogs.
Common Reagents and Conditions
Common reagents include strong acids for protonation, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products from these reactions often include derivatives where the bicyclic structure is preserved, but functional groups are modified to enhance desired properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is used as a building block for synthesizing more complex molecules, facilitating studies on reaction mechanisms and exploring new synthetic pathways.
Biology
In biological research, this compound can serve as a probe to study biological processes and interactions due to its unique structural features.
Medicine
Medically, this compound has potential applications in drug design and development, particularly in targeting specific molecular pathways. Its bicyclic structure may contribute to high specificity and efficacy.
Industry
In industrial settings, this compound could be used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action for 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows for specific binding interactions that can modulate the activity of these targets, leading to desired biological or chemical effects. Pathways involved might include enzyme inhibition, receptor activation, or signaling pathway modulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone include other bicyclic structures with oxygen and nitrogen atoms, such as:
1-oxa-8-azabicyclo[3.2.1]octane derivatives
8-azabicyclo[3.2.1]octane derivatives
Compared to these, this compound is unique due to the presence of the isopropylsulfonyl group, which can influence its reactivity and interactions in biological systems. This uniqueness can lead to different applications and advantages in various fields, emphasizing its value in scientific research.
What do you think?
Eigenschaften
IUPAC Name |
1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-12(2)23(20,21)16-7-3-13(4-8-16)9-17(19)18-14-5-6-15(18)11-22-10-14/h3-4,7-8,12,14-15H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGOKBUOOLOFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2C3CCC2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
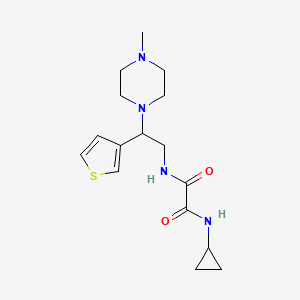
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2417415.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2417416.png)
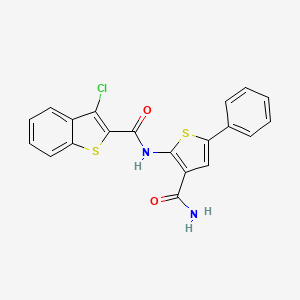
![tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2417420.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)
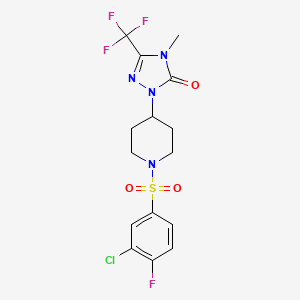
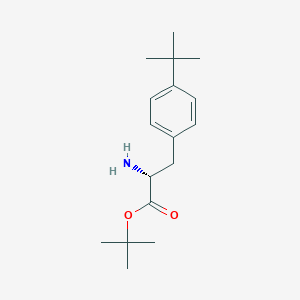
![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)
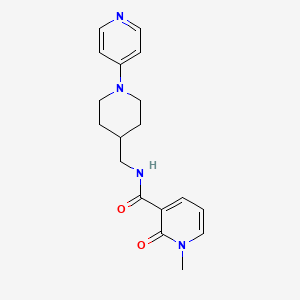

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)
